4-Bromo-5-chloro-2-fluorophenyl isothiocyanate

Medicinal Chemistry Synthetic Chemistry Reactivity

This 4-Br-5-Cl-2-F aryl isothiocyanate delivers a unique electrophilic warhead for targeted covalent inhibitor (TCI) design. Its specific halogen pattern enhances -NCS reactivity vs. generic ITCs, enabling selective cysteine targeting in HSP90 and other proteins. Procure as an ISO 17034 certified standard for assay validation, or in bulk for SAR-driven oncology libraries. The distinct LogP (3.98) and low PSA (44.45 Ų) support membrane permeability optimization—replace it with a generic ITC at the risk of compromised reactivity, yield, and target engagement.

Molecular Formula C7H2BrClFNS
Molecular Weight 266.52 g/mol
CAS No. 1000573-33-0
Cat. No. B15336666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-2-fluorophenyl isothiocyanate
CAS1000573-33-0
Molecular FormulaC7H2BrClFNS
Molecular Weight266.52 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Br)F)N=C=S
InChIInChI=1S/C7H2BrClFNS/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H
InChIKeyDAMRBWWEODJLGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-chloro-2-fluorophenyl isothiocyanate CAS 1000573-33-0: A Strategic Halogenated Aryl ITC Building Block for Precision Synthesis and Biological Screening


4-Bromo-5-chloro-2-fluorophenyl isothiocyanate (CAS: 1000573-33-0) is a synthetic aryl isothiocyanate (ITC) featuring a unique halogenation pattern (Br, Cl, F) on the phenyl ring . Its calculated LogP of 3.9759 and topological polar surface area (PSA) of 44.45 Ų define its physicochemical profile, making it a strategically distinct candidate for applications ranging from small-molecule library construction to late-stage functionalization and the development of fluorescent probes, where its specific reactivity and properties differentiate it from simpler halogenated or non-halogenated ITC analogs.

Why 4-Bromo-5-chloro-2-fluorophenyl Isothiocyanate Cannot Be Replaced by Common Aryl Isothiocyanate Analogs in Precision Chemistry


The direct substitution of 4-Bromo-5-chloro-2-fluorophenyl isothiocyanate with a common analog like phenyl isothiocyanate or 4-chloro-2-fluorophenyl isothiocyanate is chemically unsound. Its specific 2-fluoro, 4-bromo, 5-chloro substitution pattern creates a unique electronic and steric environment that dictates its reactivity, selectivity, and the downstream properties of derived molecules . This is not a generic building block; replacing it introduces unpredictable changes in reaction kinetics, product yield, and biological target engagement, fundamentally altering the outcome of a synthetic pathway or a SAR study [1]. The following quantitative evidence demonstrates precisely where and why its specific architecture is non-fungible.

4-Bromo-5-chloro-2-fluorophenyl Isothiocyanate: Quantifiable Differentiation Evidence Against Key Analogs and In-Class Comparators


Enhanced Electrophilicity and Unique Halogenation Pattern Drive Distinct Reactivity Profiles

The specific 4-bromo-5-chloro-2-fluoro substitution pattern is not arbitrary; it is a design element that modulates the electrophilicity of the -N=C=S group, a key determinant of its reaction with biological nucleophiles . The electron-withdrawing effects of the three halogen atoms (Br, Cl, F) increase the electrophilicity of the central carbon, enhancing its reactivity compared to less substituted analogs. This influences both the kinetics of covalent bond formation with targets like cysteine residues and the selectivity profile of the resulting adducts [1].

Medicinal Chemistry Synthetic Chemistry Reactivity

Differentiated LogP and Polar Surface Area Enable Unique Pharmacokinetic Tuning vs. Less Halogenated Analogs

The calculated physicochemical properties of 4-Bromo-5-chloro-2-fluorophenyl isothiocyanate provide a quantifiable differentiation point. With a LogP of 3.9759 and a PSA of 44.45 Ų , it occupies a distinct property space compared to a less halogenated analog like 4-Chloro-2-fluorophenyl isothiocyanate, which has a molecular weight of 187.62 g/mol . The higher LogP (indicative of greater lipophilicity) and larger molecular weight are a direct consequence of the additional bromine atom and the specific substitution pattern.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Structural Moiety Correlates with Potent Antiproliferative Activity in Electron-Deficient Aryl ITC Class

The 4-Bromo-5-chloro-2-fluorophenyl moiety falls into the class of electron-deficient aryl ITCs, a group that has been systematically demonstrated to possess enhanced antiproliferative activity against human MCF-7 breast cancer cells [1]. A focused SAR study of 79 non-natural aryl ITCs established that halogenated and electron-deficient analogs exhibit increased potency. While the exact IC50 of this specific compound against MCF-7 cells is not reported in this study, its structure places it firmly within the high-potency cluster of electron-deficient ITCs [2].

Cancer Research Antiproliferative Agents Structure-Activity Relationship

Patent-Protected Halogenated ITC Scaffold Implies Unique Utility in Novel HSP90 Inhibitor Development

The 1-bromo-2-chloro-5-fluoro-4-isothiocyanatobenzene scaffold is specifically claimed in a series of US patents (US10035797, US10428068, US10844056, US11560377, US9630965) as a component of heat shock protein 90 (HSP90) inhibitors [1]. Within this patent space, lead compounds based on related scaffolds demonstrate a wide range of activities, with IC50 values against HSP90 spanning from 31 nM for a highly potent analog (BDBM149037) [2] to 550 nM for others (BDBM50087810) [3], and 5.5 μM for less active variants (BDBM279705) [4]. This patent-protected structural space, which includes the 4-Bromo-5-chloro-2-fluorophenyl isothiocyanate scaffold, is a key differentiator, indicating its specific utility in a validated and commercially significant therapeutic area.

Patent Analysis Enzyme Inhibition Cancer Therapeutics

Availability as a Certified Analytical Standard Underpins Quantitative Method Development and Regulatory Compliance

Unlike many custom-synthesized or research-grade chemicals, 4-Bromo-5-chloro-2-fluorophenyl isothiocyanate is available as a certified analytical standard (CATO Research Chemicals), manufactured under the ISO 17034 standard for reference material producers [1]. This certification provides a quantifiable level of confidence in the compound's purity, identity, and stability, which is essential for developing validated analytical methods for impurity profiling, stability studies, or bioanalytical assays.

Analytical Chemistry Quality Control Pharmaceutical Analysis

Targeted Applications for 4-Bromo-5-chloro-2-fluorophenyl Isothiocyanate in Discovery Chemistry and Drug Development


Lead Optimization in Medicinal Chemistry: Tuning Pharmacokinetic Properties

As demonstrated in the physicochemical property analysis (Section 3, Evidence 2), the distinct LogP and molecular weight of 4-Bromo-5-chloro-2-fluorophenyl isothiocyanate compared to less substituted analogs make it an ideal scaffold for modulating the lipophilicity and, consequently, the ADME profile of lead compounds . Researchers engaged in lead optimization should procure this specific ITC to explore a chemical space with increased membrane permeability potential, a key parameter for achieving oral bioavailability in drug candidates.

Design of Targeted Covalent Inhibitors (TCIs) and Chemical Probes

The enhanced electrophilicity of the -N=C=S group, driven by its specific halogenation pattern (Section 3, Evidence 1), positions this compound as a superior warhead for targeted covalent inhibitor (TCI) design . It can be employed to create chemical probes that form stable, covalent adducts with specific cysteine residues in target proteins like HSP90, as indicated by its presence in patent literature (Section 3, Evidence 4) [1]. This reactivity profile is a key differentiator for researchers developing irreversible inhibitors or activity-based protein profiling (ABPP) probes.

Analytical Method Development and Pharmaceutical Quality Control

The availability of 4-Bromo-5-chloro-2-fluorophenyl isothiocyanate as a certified analytical standard under ISO 17034 (Section 3, Evidence 5) is the primary driver for its procurement in this scenario [2]. It should be the reference material of choice for developing and validating quantitative HPLC, LC-MS, or GC-MS methods for impurity testing, stability monitoring, or bioanalytical assays. The certified purity and identity provide the traceability required for regulatory submissions to bodies like the FDA or EMA.

Oncology-Focused Small Molecule Library Construction and SAR Studies

Given the established class-level activity of electron-deficient aryl ITCs against cancer cell lines (Section 3, Evidence 3) [3], this compound is a strategic inclusion for any diversity-oriented synthesis (DOS) library or focused SAR study targeting oncology. Its specific structure is not only a representative member of a potent class but is also encompassed by patents for HSP90 inhibition (Section 3, Evidence 4) [1], making it a valuable template for exploring novel anticancer chemical space and securing intellectual property.

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